N-(4-Aminopyridin-2-yl)methanesulfonamide
Description
N-(4-Aminopyridin-2-yl)methanesulfonamide is a sulfonamide derivative featuring a 4-aminopyridine moiety linked to a methanesulfonyl group. Sulfonamides are widely studied for their roles in medicinal chemistry, particularly as enzyme inhibitors and ligands in coordination chemistry due to their electron-withdrawing sulfonyl groups and hydrogen-bonding capabilities .
Properties
Molecular Formula |
C6H9N3O2S |
|---|---|
Molecular Weight |
187.22 g/mol |
IUPAC Name |
N-(4-aminopyridin-2-yl)methanesulfonamide |
InChI |
InChI=1S/C6H9N3O2S/c1-12(10,11)9-6-4-5(7)2-3-8-6/h2-4H,1H3,(H3,7,8,9) |
InChI Key |
PZLLPYDTGZPUNC-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=NC=CC(=C1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Aminopyridin-2-yl)methanesulfonamide typically involves the reaction of 4-aminopyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(4-Aminopyridin-2-yl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methanesulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group results in nitro derivatives, while reduction leads to the formation of primary amines .
Scientific Research Applications
Anticancer Properties
One of the primary applications of N-(4-Aminopyridin-2-yl)methanesulfonamide is its role as a B-Raf(V600E) inhibitor , which is crucial in targeting specific mutations associated with various cancers. Research indicates that derivatives of this compound exhibit potent inhibitory activity against B-Raf(V600E), making them promising candidates for the development of novel anticancer drugs.
Case Study: B-Raf(V600E) Inhibition
- Study Reference : A study highlighted the design and synthesis of various N-(4-aminopyridin-2-yl)amide derivatives, which showed effective inhibition of B-Raf(V600E) with an IC50 value of 38 nM for the most promising compound (4l). Additionally, it demonstrated antiproliferative activity against colorectal cancer cell lines (Colo205 and HT29) with IC50 values of 0.136 µM and 0.094 µM, respectively .
| Compound | Target | IC50 (nM) | Cell Line | IC50 (µM) |
|---|---|---|---|---|
| 4l | B-Raf(V600E) | 38 | Colo205 | 0.136 |
| HT29 | 0.094 |
Kinase Inhibition
This compound has also been studied for its ability to inhibit various kinases involved in cell signaling pathways that regulate cell growth and proliferation.
Case Study: Spleen Tyrosine Kinase Inhibition
- Study Reference : The compound has been identified as a potent inhibitor of spleen tyrosine kinase (Syk), which plays a critical role in immune response and has implications in cancer and autoimmune diseases. The structure-activity relationship studies have revealed modifications that enhance selectivity and potency against Syk .
Structural Modifications for Enhanced Activity
Research into the structural modifications of this compound has provided insights into how changes can affect biological activity.
Table: Structural Modifications and Their Effects
| Modification Type | Description | Resulting Activity |
|---|---|---|
| Sulfonamide Group | Addition of sulfonyl moiety | Increased solubility and potency |
| Amino Group Positioning | Variations in amino group placement on the pyridine ring | Altered selectivity towards different kinases |
Future Directions in Research
The ongoing research focuses on optimizing the pharmacokinetic properties of this compound derivatives to enhance their therapeutic efficacy while minimizing side effects. Potential areas for further exploration include:
- Combination therapies with existing chemotherapeutics.
- Investigation into the compound's effects on other oncogenic pathways.
- Development of targeted delivery systems to improve bioavailability.
Mechanism of Action
The mechanism of action of N-(4-Aminopyridin-2-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and affecting various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Position and Electronic Effects
- N-(2-Methylphenyl)methanesulfonamide and N-(3-Methylphenyl)methanesulfonamide (): These isomers differ in methyl group placement on the phenyl ring. Density functional theory (DFT) studies reveal that substituent position significantly impacts molecular conformation, NMR chemical shifts, and vibrational transitions. For example, the 2-methyl derivative exhibits a 5–10 cm⁻¹ shift in sulfonamide S=O stretching frequencies compared to the 3-methyl analog, attributed to steric and electronic interactions . Relevance: Highlights how positional isomerism in sulfonamides alters physicochemical properties, suggesting that the 4-aminopyridin-2-yl group in the target compound may similarly influence reactivity.
- 2-(4-Aminophenyl)-N-Methylethanesulfonamide (): This compound substitutes the pyridine ring with a benzene ring and uses an ethanesulfonamide group instead of methanesulfonamide. The ethyl chain increases hydrophobicity (logP ~1.2 higher than methyl analogs) and may reduce solubility, which is critical for bioavailability .
Sulfonamide Backbone Modifications
- Methyl-N-(pyridin-2-yl)benzene sulphonamide (): Synthesized via nucleophilic attack of 4-aminopyridine on tosyl chloride, this compound features a benzene sulfonyl group.
- N-(2-Aminophenyl)-N-(2-methoxyethyl)methanesulfonamide (): This compound introduces a methoxyethyl group, enhancing solubility in polar solvents (e.g., 25% higher solubility in ethanol than non-ether analogs). The dual amine and ether functionalities broaden its coordination chemistry applications .
Table 1: Key Properties of Selected Sulfonamides
Biological Activity
N-(4-Aminopyridin-2-yl)methanesulfonamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
This compound features a pyridine ring substituted with an amino group and a methanesulfonamide moiety. This structure is key to its biological activity, allowing it to interact with various enzymes and receptors.
The primary mechanism through which this compound exerts its biological effects is through enzyme inhibition. The sulfonamide group can form hydrogen bonds with amino acid residues in the active sites of target enzymes, disrupting their normal functions. This property is particularly relevant in the context of cancer therapy and antibacterial action.
Anticancer Activity
This compound derivatives have been studied for their potential as B-Raf(V600E) inhibitors, which are crucial targets in treating certain types of cancers, including melanoma. A notable study demonstrated that derivatives of this compound exhibited potent inhibitory activity against B-Raf(V600E) with an IC50 value as low as 38 nM. These compounds also showed significant antiproliferative effects against colorectal cancer cell lines (Colo205 and HT29), with IC50 values of 0.136 µM and 0.094 µM, respectively .
| Compound | Target | IC50 (nM) | Cell Line | IC50 (µM) |
|---|---|---|---|---|
| 4l | B-Raf(V600E) | 38 | Colo205 | 0.136 |
| HT29 | 0.094 |
Antibacterial Activity
The sulfonamide moiety also suggests potential antibacterial properties. Research indicates that modifications in the structure can enhance the antibacterial activity against resistant strains by targeting specific bacterial enzymes such as LpxH, which is involved in lipid A biosynthesis in Gram-negative bacteria .
Case Studies
-
B-Raf Inhibition :
In a study focused on B-Raf inhibitors, several N-(4-Aminopyridin-2-yl)amide derivatives were synthesized and tested. The results indicated that these compounds not only inhibited B-Raf(V600E) effectively but also displayed selectivity over wild-type B-Raf, making them promising candidates for further development as anticancer agents . -
Neurodegenerative Disease Research :
Another area of research involved the synthesis of peptide derivatives based on 4-aminopyridine to reduce toxicity while maintaining efficacy against neurodegenerative diseases like Alzheimer's disease (AD). The new derivatives exhibited significantly lower toxicity compared to traditional 4-aminopyridine while retaining β-secretase inhibitory activity, suggesting potential therapeutic applications in AD treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
